Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
Description
Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a 1,8-naphthyridine derivative characterized by a methyl ester at position 3, a 7-methyl substituent, and a 4-bromo-3-methylphenylamino group at position 2. This compound belongs to a class of molecules renowned for their pharmacological activities, particularly as positive inotropic agents that mimic cardiac glycosides by inhibiting Na+/K+-ATPase . Its synthesis likely involves palladium-catalyzed coupling or substitution reactions, as observed in structurally related 1,8-naphthyridines .
Properties
IUPAC Name |
methyl 4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-10-8-12(5-7-15(10)19)22-16-13-6-4-11(2)21-17(13)20-9-14(16)18(23)24-3/h4-9H,1-3H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUVOZTWWGNVFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Br)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves multiple steps. One common approach is the nucleophilic substitution reaction, where 4-bromo-3-methylaniline reacts with a suitable naphthyridine derivative under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the aniline moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The brominated aniline moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The naphthyridine core may also interact with DNA or RNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents at positions 1, 4, 6, and 7, which influence biological activity and physicochemical properties.
Table 1: Structural and Functional Comparison of 1,8-Naphthyridine Derivatives
Pharmacological Activity
- Mechanism of Action : The target compound and its analogues (e.g., 348, 349) inhibit Na+/K+-ATPase, akin to cardiac glycosides like ouabain. However, they achieve this effect at tenfold lower concentrations, suggesting enhanced binding affinity .
- Selectivity: The 4-bromo-3-methylphenyl group in the target compound may improve lipophilicity and membrane penetration compared to the 4-fluorophenyl or hydroxyethylamino groups in analogues .
Biological Activity
Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural configuration that includes a naphthyridine core, a brominated phenyl group, and a carboxylate functionality, which contribute to its diverse biological activities.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of naphthyridine compounds exhibit notable antimicrobial activity. For example, derivatives similar to this compound have shown effective inhibition against various pathogens. In vitro evaluations indicated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for some derivatives, highlighting their potency against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The compound has been investigated for its anticancer properties. Research indicates that naphthyridine derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. In particular, these compounds may act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values reported between 12.27–31.64 µM and 0.52–2.67 µM respectively . Such activities suggest potential applications in cancer therapy.
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. It is hypothesized that the compound binds to enzymes or receptors, thereby modulating their activity and influencing critical biological pathways .
Study on Antimicrobial Efficacy
In a comparative study of various naphthyridine derivatives, one derivative exhibited significant antimicrobial activity with an MIC of 0.22 µg/mL against S. aureus. Moreover, this compound demonstrated a synergistic effect when combined with established antibiotics like ciprofloxacin, reducing their MICs significantly .
Evaluation of Anticancer Activity
Another investigation focused on the anticancer properties of naphthyridine derivatives revealed that specific compounds could effectively inhibit tumor cell proliferation in vitro. The study utilized cell lines from different cancer types and assessed cell viability post-treatment with varying concentrations of the compound . The results indicated a dose-dependent response, underscoring the therapeutic potential of these derivatives.
Summary of Biological Activities
| Activity Type | Tested Compound | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | This compound | 0.22 - 0.25 | N/A |
| Anticancer | Similar naphthyridine derivatives | N/A | 12.27 - 31.64 (DNA gyrase) 0.52 - 2.67 (DHFR) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
